molecular formula C11H11ClN2O2 B2433984 2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride CAS No. 1955506-78-1

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride

Cat. No. B2433984
CAS RN: 1955506-78-1
M. Wt: 238.67
InChI Key: AERIXPHUNQZWMY-UHFFFAOYSA-N
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Description

“2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1955506-78-1 . It has a molecular weight of 238.67 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(5-cyanoindolin-3-yl)acetic acid hydrochloride . The InChI code is 1S/C11H10N2O2.ClH/c12-5-7-1-2-10-9(3-7)8(6-13-10)4-11(14)15;/h1-3,8,13H,4,6H2,(H,14,15);1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The molecular weight is 238.67 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.

Scientific Research Applications

Aldose Reductase Inhibition

One of the significant applications of 2-(5-Cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride derivatives is as aldose reductase inhibitors. These compounds, particularly cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, have been found to exhibit potent inhibitory activity, making them potential candidates for treating complications related to diabetes, such as cataract formation in severely galactosemic rats (Da Settimo et al., 2003).

Antimicrobial and GST Enzyme Activity

Another area of application is in the synthesis of heterocyclic compounds with antimicrobial properties. The reaction of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde leads to compounds evaluated for their antimicrobial effectiveness and GST enzyme activity (Attaby et al., 2007).

Synthesis of N-substituted Indol-3-ylacetic Acids

A method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids was developed, showcasing the versatility of this compound in chemical synthesis (Dudinov et al., 2001).

Synthesis of Indoloketopiperazines

The compound has been used in the synthesis of unique indoloketopiperazine derivatives, demonstrating its potential in creating novel chemical structures (Ghandi et al., 2012).

Biological Evaluation of Indole-Based Inhibitors

This compound forms the basis for the design and synthesis of indole-based inhibitors, particularly for targeting cytosolic phospholipase A2α, an enzyme involved in inflammatory processes (Tomoo et al., 2014).

Synthesis of Novel Heterocyclic Compounds

It has been used in the synthesis of nitrogen/sulfur heterocyclic systems, linking various rings like indole, triazole, pyridazine, and quinoxaline, highlighting its utility in creating diverse molecular structures (Boraei et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.

properties

IUPAC Name

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-10-9(3-7)8(6-13-10)4-11(14)15;/h1-3,8,13H,4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERIXPHUNQZWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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